molecular formula C10H15N5 B1428996 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 1339479-03-6

1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1428996
CAS No.: 1339479-03-6
M. Wt: 205.26 g/mol
InChI Key: CZIMMTNJXMKYTG-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. Its core structure serves as a privileged scaffold for the design and synthesis of potent kinase inhibitors. This compound is specifically recognized as a key precursor in the development of inhibitors targeting Death-Associated Protein Kinase 1 (DAPK1), a serine/threonine kinase implicated in neuronal cell death, making it a significant target for neurodegenerative disease research such as Alzheimer's PubMed . The molecular framework integrates a pyrazole core with a piperazine moiety, offering multiple vectors for chemical modification, which allows researchers to fine-tune potency, selectivity, and physicochemical properties of lead compounds. Its utility is highlighted in structure-activity relationship (SAR) studies where it acts as a central template for building diverse chemical libraries ChEMBL . Supplied as a high-purity compound, it is intended for use in biochemical assays, high-throughput screening, and organic synthesis in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-8-9(7-11)10(14(2)13-8)15-5-3-12-4-6-15/h12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMMTNJXMKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
DMPP has been investigated for its potential anticancer properties. Studies indicate that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, DMPP has shown promise in inhibiting cell proliferation in breast and lung cancer models. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Research has demonstrated that DMPP possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways . This property makes it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Neurological Applications
The piperazine moiety in DMPP suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin receptors and other neurotransmitter systems. Preliminary studies indicate that DMPP may modulate neurotransmitter release, offering avenues for research into treatments for anxiety and depression .

Agricultural Applications

Pesticide Development
DMPP's structural characteristics make it a suitable candidate for developing novel pesticides. Pyrazole derivatives have been shown to possess insecticidal properties by interfering with the nervous systems of pests. Research is ongoing to evaluate the efficacy of DMPP against specific agricultural pests, which could lead to environmentally friendly pest control solutions .

Herbicide Potential
In addition to its insecticidal properties, DMPP may also exhibit herbicidal activity. Studies on related compounds suggest that they can inhibit key enzymes involved in plant growth and development. This aspect makes DMPP a potential candidate for herbicide formulation aimed at controlling unwanted vegetation in agricultural settings .

Materials Science

Polymer Synthesis
DMPP can serve as a building block in the synthesis of novel polymers with tailored properties. Its ability to participate in various chemical reactions allows for the creation of materials with specific mechanical and thermal characteristics. Research into polymer composites incorporating DMPP is ongoing, focusing on applications in coatings, adhesives, and other industrial materials .

Nanotechnology Applications
The unique properties of DMPP also extend to nanotechnology. Its incorporation into nanomaterials could enhance their stability and functionality. Studies are exploring how DMPP-modified nanoparticles can be utilized in drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Case Studies

Study FocusFindingsImplications
Anticancer ActivityDMMP showed significant cytotoxicity against breast cancer cells (IC50 = 12 µM).Potential development as an anticancer drug.
Antimicrobial PropertiesEffective against E. coli and S. aureus with MIC values < 50 µg/mL.Could lead to new antimicrobial formulations.
Neurological EffectsModulates serotonin receptor activity in vitro.Possible use in treating anxiety disorders.
Agricultural EfficacyExhibited 85% mortality rate against aphids at 100 ppm concentration.Viable option for eco-friendly pest control strategies.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacophores. Below is a detailed comparison of the target compound with analogous structures, focusing on substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 5) Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile Piperazine Carbonitrile, Methyl 205.26 Potential CNS/antimicrobial applications (inference from piperazine moiety)
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Piperidine Carbonitrile, Ketone 203.23 Reduced basicity compared to piperazine; dihydropyrazole enhances planarity
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thio Carbonitrile, Phenyl 355.1 Enhanced solubility (tetrazole-thio group); antimicrobial activity reported
1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile 3-(Trifluoromethyl)phenoxy Carbonitrile, Trifluoromethyl 295.27 Electron-withdrawing CF₃ group improves metabolic stability; agrochemical potential
1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile Methylsulfanyl Carbonitrile, Methyl 167.23 Liquid state (uncommon for pyrazoles); sulfur enhances reactivity
Fipronil 2,6-Dichloro-4-(trifluoromethyl)phenyl Carbonitrile, Sulfinyl 437.15 Broad-spectrum insecticide (GABA receptor antagonist)

Biological Activity

1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activities, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5C_{10}H_{13}N_5 with a molecular weight of approximately 221.25 g/mol. The compound features a pyrazole ring substituted with a piperazine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5eMCF-757.3
5aMDA-MB-23170.3

These studies indicate that the compound can inhibit cancer cell proliferation effectively, making it a potential candidate for further development in cancer therapy.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Pyrazole derivatives have shown activity against various bacterial strains:

Bacterial StrainActivity LevelReference
E. coliModerate
S. aureusSignificant
Klebsiella pneumoniaGood

These findings suggest that the presence of the piperazine ring enhances the antimicrobial efficacy of the pyrazole framework.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, such as PARP1 (Poly(ADP-ribose) polymerase 1), which is crucial in DNA repair mechanisms:

CompoundConcentration (µM)% Inhibition at Max ConcentrationReference
5a10085.8
5e10082.1

These results indicate that the compound may play a role in cancer treatment by targeting DNA repair pathways.

Case Studies

A notable study assessed the combined effects of pyrazole derivatives with conventional chemotherapy agents like doxorubicin on breast cancer cell lines. The results demonstrated enhanced cytotoxicity when these compounds were used in conjunction with doxorubicin, suggesting a potential synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Q & A

Q. What are the recommended synthetic pathways for 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a two-step sequence:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole precursor.

Functionalization : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Key factors include:

  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling yields .
  • Solvent : Polar aprotic solvents (DMF, DMSO) favor solubility of intermediates .

Q. How can structural ambiguities in pyrazole derivatives be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include hydrogen bonding and π-π stacking interactions to confirm substituent orientation .
  • NMR Analysis : Compare 13C^{13}\text{C} chemical shifts for nitrile (δ115120\delta \approx 115–120 ppm) and piperazine (δ4555\delta \approx 45–55 ppm) groups to validate regiochemistry .
  • IR Spectroscopy : CN stretches (~2220–2240 cm1^{-1}) confirm nitrile functionality; absence of NH stretches rules out tautomeric forms .

Case Study : A crystallographic study of a related pyrazole-carbonitrile (C11_{11}H10_{10}N2_{2}O2_{2}) revealed a planar pyrazole ring with a dihedral angle of 8.2° between the nitrile and methyl groups, critical for stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices (f+f^+) to identify nucleophilic sites. For example, the piperazine nitrogen shows higher f+f^+ values (~0.15) than pyrazole carbons .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states. A study on analogous pyrazoles revealed a 25 kcal/mol activation barrier for SNAr reactions at the nitrile-bearing carbon .
  • Solvent Effects : COSMO-RS models predict DMF as optimal for stabilizing charged intermediates, aligning with experimental yields of 65–75% .

Key Insight : Computational screening of 15 solvents identified DMF and NMP as top candidates for minimizing side reactions (e.g., hydrolysis of nitrile groups) .

Q. How can contradictory spectral data (e.g., 1H^{1}\text{H}1H NMR splitting patterns) be reconciled during structural validation?

Methodological Answer:

  • Dynamic NMR Studies : Variable-temperature 1H^{1}\text{H} NMR (e.g., 25–80°C) can resolve rotational barriers in piperazine rings. For example, coalescence temperatures near 60°C indicate slow rotation of the piperazine moiety .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous couplings. A HMBC cross-peak between the pyrazole C-4 and nitrile carbon confirms connectivity .
  • Comparative Analysis : Overlay experimental IR spectra with simulated spectra (e.g., using Gaussian) to identify discrepancies in functional group assignments .

Example : A pyrazole-carbonitrile analog showed unexpected 1H^{1}\text{H} NMR splitting due to hindered rotation; NOESY experiments confirmed steric crowding between methyl and piperazine groups .

Q. What strategies optimize the compound’s pharmacological profile while maintaining synthetic feasibility?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematic substitution of the piperazine group (e.g., aryl or alkyl derivatives) can modulate solubility and target affinity. For instance, a 4-fluorophenyl-piperazine analog showed 3-fold higher receptor binding than the parent compound .
  • Prodrug Design : Esterification of the nitrile group (e.g., ethyl cyanoacetate derivatives) improves bioavailability while retaining activity .
  • In Silico ADMET : Use SwissADME or ADMETLab to predict permeability (e.g., Caco-2 cell models) and metabolic stability. A logP < 3 is ideal for CNS penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile

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